Verofylline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

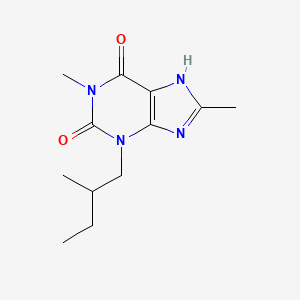

Structure

2D Structure

3D Structure

Properties

CAS No. |

65029-11-0 |

|---|---|

Molecular Formula |

C12H18N4O2 |

Molecular Weight |

250.30 g/mol |

IUPAC Name |

1,8-dimethyl-3-(2-methylbutyl)-7H-purine-2,6-dione |

InChI |

InChI=1S/C12H18N4O2/c1-5-7(2)6-16-10-9(13-8(3)14-10)11(17)15(4)12(16)18/h7H,5-6H2,1-4H3,(H,13,14) |

InChI Key |

MTBUJUHRXVGLEF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C |

Other CAS No. |

66172-75-6 |

Synonyms |

(DL)-3,7-dihydro-1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione 3,7-dihydro-1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione CK 0383 CK-0383 verofylline |

Origin of Product |

United States |

Foundational & Exploratory

Verofylline's Predicted Mechanism of Action: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verofylline, a methylxanthine derivative, is predicted to exert its therapeutic effects, primarily as a bronchodilator, through a dual mechanism of action common to the xanthine class of compounds. This technical guide synthesizes the available preclinical and clinical evidence to delineate the predicted molecular pathways influenced by this compound. The primary predicted mechanisms are the non-selective inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors. While direct quantitative data on this compound's specific affinity for PDE isoforms and adenosine receptor subtypes are limited in publicly accessible literature, this document provides a comprehensive overview of the theoretical framework for its action, detailed experimental protocols for its characterization, and a comparative analysis with related compounds.

Introduction

This compound (CK-0383) is a synthetic xanthine derivative that has been investigated for its potential as a bronchodilator in the management of respiratory conditions such as asthma.[1] Structurally related to theophylline, a well-established therapeutic agent, this compound is anticipated to share a similar, albeit potentially nuanced, pharmacological profile.[1] The therapeutic efficacy of xanthine derivatives is largely attributed to their ability to modulate intracellular signaling cascades, leading to smooth muscle relaxation and anti-inflammatory effects.[2][3] This document aims to provide an in-depth exploration of the predicted mechanism of action of this compound, offering a valuable resource for researchers engaged in the study of respiratory diseases and the development of novel therapeutics.

Predicted Core Mechanisms of Action

The pharmacological effects of this compound are likely mediated by two primary molecular mechanisms:

Phosphodiesterase (PDE) Inhibition

This compound is predicted to act as a non-selective inhibitor of phosphodiesterase (PDE) enzymes. PDEs are a superfamily of enzymes that catalyze the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in numerous cellular processes. By inhibiting PDE activity, this compound is expected to increase intracellular concentrations of cAMP and cGMP in airway smooth muscle cells and inflammatory cells.

Adenosine Receptor Antagonism

The second predicted mechanism of action for this compound is the antagonism of adenosine receptors, particularly the A1 and A2A subtypes.[4] Adenosine, an endogenous nucleoside, can induce bronchoconstriction in asthmatic individuals by acting on A1 receptors on airway smooth muscle and promoting the release of inflammatory mediators from mast cells via A2B and A3 receptors.

By blocking these receptors, this compound is expected to counteract adenosine-induced bronchoconstriction and inflammation. The antagonism of A2A receptors, which are also involved in regulating inflammation and neurotransmission, may further contribute to the overall therapeutic profile of this compound. The specific binding affinities (Ki values) of this compound for the different adenosine receptor subtypes have yet to be extensively reported.

Data Presentation

Quantitative data on the specific molecular interactions of this compound are scarce. The following table summarizes the available clinical data on its bronchodilator effect and provides a comparative overview of the known potencies of theophylline for context.

Table 1: Clinical and Comparative Data for this compound and Theophylline

| Compound | Parameter | Value | Species/Assay Condition | Reference |

| This compound | Mean Forced Expiratory Volume in 1s (FEV1) change | > placebo at 0.05 mg/kg | Human (asthmatic patients) | |

| This compound | Mean % change in Forced Vital Capacity (FVC) | Increased for up to 6h at 0.15 mg/kg | Human (asthmatic patients) | |

| Theophylline | PDE Inhibition (non-selective) IC50 | ~0.1 - 1 mM | Various | |

| Theophylline | Adenosine A1 Receptor Ki | ~10 - 20 µM | Various | |

| Theophylline | Adenosine A2A Receptor Ki | ~25 - 50 µM | Various |

Note: The data for theophylline is provided for comparative purposes to infer the potential potency of this compound. The absence of specific IC50 and Ki values for this compound represents a significant data gap.

Signaling Pathway Visualizations

The following diagrams illustrate the predicted signaling pathways affected by this compound.

Caption: Predicted signaling pathway of this compound via phosphodiesterase inhibition.

Caption: Predicted mechanism of this compound as an adenosine receptor antagonist.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound.

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound against various PDE isoforms.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PDE isoforms (PDE1-11) are obtained from commercial sources. The fluorescently labeled cAMP and cGMP substrates are prepared in assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA).

-

Compound Dilution: this compound is serially diluted in DMSO and then further diluted in assay buffer to achieve a range of final concentrations.

-

Assay Procedure:

-

In a 384-well microplate, add the diluted this compound or vehicle control (DMSO).

-

Add the PDE enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

-

Initiate the reaction by adding the fluorescently labeled substrate.

-

Incubate the plate at 37°C for a specified duration (e.g., 60 minutes).

-

Stop the reaction by adding a stop reagent containing a competitive binding agent.

-

-

Data Acquisition and Analysis: The fluorescence polarization or intensity is measured using a microplate reader. The percentage of inhibition is calculated for each this compound concentration. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Caption: Experimental workflow for a PDE inhibition assay.

Adenosine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for adenosine receptor subtypes (A1, A2A, A2B, A3).

Methodology:

-

Membrane Preparation: Cell membranes expressing high levels of the desired human adenosine receptor subtype are prepared from cultured cells (e.g., CHO or HEK293 cells) or from animal tissues.

-

Radioligand and Compound Preparation: A high-affinity radioligand for each receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A) is used. This compound is serially diluted to various concentrations.

-

Assay Procedure:

-

In a 96-well filter plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound or a known competing ligand (for non-specific binding determination).

-

Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes).

-

Separate the bound from free radioligand by rapid filtration through the filter plate, followed by washing with ice-cold buffer.

-

-

Data Acquisition and Analysis: The radioactivity retained on the filters is quantified using a scintillation counter. The specific binding is calculated by subtracting the non-specific binding from the total binding. The Ki value for this compound is calculated from the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Caption: Workflow for an adenosine receptor binding assay.

Conclusion and Future Directions

This compound, as a methylxanthine derivative, is predicted to function as a bronchodilator and anti-inflammatory agent through the dual mechanisms of phosphodiesterase inhibition and adenosine receptor antagonism. While its clinical potential has been explored, a significant gap remains in the understanding of its specific molecular interactions. To fully elucidate the mechanism of action of this compound and to optimize its therapeutic potential, further in-vitro studies are imperative.

Future research should focus on:

-

Quantitative Profiling: Determining the IC50 values of this compound against a comprehensive panel of PDE isoforms to understand its selectivity profile.

-

Receptor Affinity Studies: Measuring the Ki values of this compound for all four adenosine receptor subtypes to ascertain its receptor antagonism profile.

-

Cell-based Assays: Investigating the downstream effects of this compound on intracellular cAMP levels, PKA activation, and inflammatory mediator release in relevant cell types (e.g., human airway smooth muscle cells, mast cells, and eosinophils).

A more detailed understanding of this compound's molecular pharmacology will be instrumental in guiding its future clinical development and potential application in the treatment of respiratory diseases.

References

- 1. This compound, a methylxanthine bronchodilator, in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Adenosine A1 and A2A receptor antagonists stimulate motor activity: evidence for an increased effectiveness in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Verofylline: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verofylline is a synthetic xanthine derivative that has been investigated for its potential as a bronchodilator in the management of respiratory conditions such as asthma. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed experimental protocols for its synthesis and analysis, where available in public literature, are presented. Furthermore, this document elucidates its mechanism of action as a phosphodiesterase (PDE) inhibitor, with a focus on its potential role in relevant signaling pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Identity and Structure

This compound is chemically identified as 1,8-dimethyl-3-(2-methylbutyl)-7H-purine-2,6-dione.[1] Its structure is characterized by a purine-2,6-dione core, which is a common feature of xanthine derivatives like theophylline and caffeine. The molecule is further substituted with methyl groups at positions 1 and 8, and a 2-methylbutyl group at position 3.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference |

| IUPAC Name | 1,8-dimethyl-3-(2-methylbutyl)-7H-purine-2,6-dione | [1] |

| CAS Number | 66172-75-6 | [2] |

| Molecular Formula | C₁₂H₁₈N₄O₂ | [1] |

| Molecular Weight | 250.30 g/mol | [1] |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Type | Reference |

| Melting Point | 121-124 °C | Experimental (for an intermediate in the synthesis) | |

| Boiling Point | Not available | - | - |

| Water Solubility | Not available | - | - |

| pKa | Not available | - | - |

| logP (XlogP3) | 2.6 | Computed |

Pharmacology

This compound is classified as a methylxanthine bronchodilator. Its primary mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes, with a likely selectivity for the PDE4 subtype.

Mechanism of Action

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various cellular signaling pathways. Inhibition of PDE, particularly PDE4, in airway smooth muscle cells leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately resulting in the relaxation of the airway smooth muscle and subsequent bronchodilation.

dot digraph "Verofylline_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.5, width=7.5, height=3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDE4 [label="Phosphodiesterase 4 (PDE4)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ATP [label="ATP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A (PKA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Relaxation [label="Airway Smooth Muscle\nRelaxation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges this compound -> PDE4 [label="Inhibits", color="#EA4335", fontcolor="#202124"]; AC -> cAMP [label="Converts", color="#34A853", fontcolor="#202124"]; ATP -> AC [style=invis]; PDE4 -> cAMP [label="Degrades", style=dashed, color="#EA4335", fontcolor="#202124"]; cAMP -> PKA [label="Activates", color="#FBBC05", fontcolor="#202124"]; PKA -> Relaxation [label="Leads to", color="#4285F4", fontcolor="#202124"]; } केंदot Caption: Simplified signaling pathway of this compound's bronchodilatory effect.

Pharmacological Effects

Clinical studies have shown that this compound exhibits bronchodilator activity in patients with asthma. However, the efficacy at the doses studied was not found to be highly potent. Further research into its PDE4 subtype selectivity could provide insights into its therapeutic potential and side-effect profile, as different PDE4 subtypes are associated with distinct physiological and pathological processes.

Experimental Protocols

Synthesis of this compound

A multi-step synthesis for 1,8-dimethyl-3-(2-methyl-1-butyl)xanthine, a synonym for this compound, has been described. The following is a summary of the key steps:

Step 1: Synthesis of 1-Methyl-3-(2-methyl-1-butyl)urea

-

2-Methyl-1-butylamine is reacted with methyl isocyanate in chloroform at 0-5 °C.

-

The reaction mixture is stirred for 18 hours at room temperature.

-

The solvent is removed under vacuum to yield the product as an oil.

Step 2: Synthesis of 1-Methyl-1-cyanoacetyl-3-(2-methyl-1-butyl)urea

-

The product from Step 1 is reacted with cyanoacetic acid in the presence of methyl isocyanate.

-

The mixture is heated for 2 hours at 60-70 °C.

-

Acetic anhydride is removed under vacuum. The crude product is used in the next step without purification.

Step 3: Synthesis of 4-Amino-1-methyl-3-(2-methyl-1-butyl)uracil

-

The crude product from Step 2 is treated with a 10% sodium hydroxide solution.

-

The resulting oil crystallizes upon stirring at room temperature.

-

The product is filtered, washed with water, and dried. The reported melting point for this intermediate is 121-124 °C.

Subsequent Steps: The synthesis continues through several additional steps which involve nitrosation, reduction, formylation, and cyclization to yield the final this compound product. For a detailed description of these subsequent steps, please refer to the original literature.

dot digraph "Verofylline_Synthesis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes A [label="2-Methyl-1-butylamine +\nMethyl Isocyanate", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="1-Methyl-3-(2-methyl-1-butyl)urea", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Cyanoacetic Acid +\nMethyl Isocyanate", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="1-Methyl-1-cyanoacetyl-3-(2-methyl-1-butyl)urea\n(Crude)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="10% NaOH", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="4-Amino-1-methyl-3-(2-methyl-1-butyl)uracil", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Further Steps\n(Nitrosation, Reduction, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [color="#4285F4", fontcolor="#202124"]; B -> D [color="#FBBC05", fontcolor="#202124"]; C -> D [color="#FBBC05", fontcolor="#202124"]; D -> F [color="#34A853", fontcolor="#202124"]; E -> F [style=invis]; F -> G [color="#EA4335", fontcolor="#202124"]; G -> H [color="#4285F4", fontcolor="#202124"]; } केंदot Caption: Overview of the initial steps in the synthesis of this compound.

Analytical Methods

Specific validated analytical methods for the quantitative determination of this compound in bulk drug or pharmaceutical formulations are not extensively reported in the public literature. However, based on the analysis of structurally related xanthine derivatives like theophylline and doxofylline, a reverse-phase high-performance liquid chromatography (RP-HPLC) method would be a suitable approach.

Proposed RP-HPLC Method Development: A potential starting point for method development would involve:

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer and the ratio of the organic modifier would need to be optimized for optimal separation and peak shape.

-

Detection: UV detection at a wavelength of maximum absorbance for this compound, which is expected to be around 270-280 nm, similar to other xanthine derivatives.

-

Validation: The method would require validation according to ICH guidelines, including parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Conclusion

This compound is a methylxanthine derivative with demonstrated bronchodilator properties, acting through the inhibition of phosphodiesterase enzymes. While its basic chemical structure and a synthetic route have been described, a comprehensive understanding of its physicochemical properties and a detailed pharmacological profile, particularly its PDE4 subtype selectivity, require further investigation. The development and validation of robust analytical methods are also crucial for its future research and potential clinical development. This technical guide consolidates the currently available information on this compound and highlights the areas where further research is needed to fully characterize this compound for its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis and Characterization of Verofylline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verofylline, chemically known as 1,8-dimethyl-3-(2-methylbutyl)-7H-purine-2,6-dione, is a methylxanthine derivative with potential applications as a bronchodilator.[1] This technical guide provides a comprehensive overview of the synthesis, characterization, and proposed mechanism of action of this compound. Detailed experimental protocols for a plausible synthetic route, along with predicted analytical data and a proposed HPLC method for purity assessment, are presented. Furthermore, the established signaling pathways for methylxanthines, including phosphodiesterase inhibition and adenosine receptor antagonism, are visually represented to elucidate the pharmacological context of this compound.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established methods for the N-alkylation of xanthine derivatives.[2][3][4][5] The proposed synthesis involves the N-alkylation of 1,8-dimethylxanthine with 1-bromo-2-methylbutane.

Proposed Synthetic Scheme:

Caption: Proposed synthesis of this compound via N-alkylation.

Experimental Protocol: Synthesis of this compound

This protocol is a proposed method based on analogous reactions and should be optimized for yield and purity.

Materials:

-

1,8-Dimethylxanthine

-

1-Bromo-2-methylbutane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Brine solution

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a stirred solution of 1,8-dimethylxanthine (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

-

Heat the mixture to 80-90 °C.

-

Add 1-bromo-2-methylbutane (1.2 equivalents) dropwise to the reaction mixture.

-

Maintain the reaction at 80-90 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold deionized water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound would be conducted using a combination of spectroscopic and chromatographic techniques.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₈N₄O₂ |

| Molecular Weight | 250.30 g/mol |

| IUPAC Name | 1,8-dimethyl-3-(2-methylbutyl)-7H-purine-2,6-dione |

| Appearance | Predicted to be a white to off-white solid |

| Melting Point | Not available in literature |

| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO. |

| XLogP3 | 2.6 |

Spectroscopic Data (Predicted)

| Technique | Predicted Data |

| ¹H NMR | * δ (ppm): ~0.9 (t, 3H, CH₃ of ethyl), ~1.0 (d, 3H, CH₃ of methylbutyl), ~1.2-1.6 (m, 2H, CH₂ of ethyl), ~1.8-2.2 (m, 1H, CH of methylbutyl), ~3.4 (s, 3H, N1-CH₃), ~3.6 (s, 3H, N8-CH₃), ~4.0 (t, 2H, N3-CH₂), ~7.5-8.0 (s, 1H, C6-H, if not substituted at N7). |

| ¹³C NMR | * δ (ppm): ~11 (CH₃), ~26 (CH₂), ~30 (CH₃), ~34 (CH), ~45 (N-CH₂), ~107 (C5), ~148 (C4), ~151 (C2), ~155 (C6), ~158 (C8). |

| FT-IR | * ν (cm⁻¹): ~3100 (N-H stretch, if unsubstituted at N7), ~2960 (C-H stretch, aliphatic), ~1700 (C=O stretch, C6), ~1650 (C=O stretch, C2), ~1550 (C=N stretch). |

| Mass Spec (EI) | * m/z: 250 (M⁺), characteristic fragmentation pattern showing loss of the 2-methylbutyl group. |

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the purity assessment and quantification of this compound, based on established methods for other xanthine derivatives.

Proposed HPLC Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water or Methanol:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~272 nm |

| Column Temperature | 25-30 °C |

| Injection Volume | 10-20 µL |

Workflow for HPLC Method Development:

Caption: Workflow for HPLC method development and validation.

Mechanism of Action

This compound, as a methylxanthine, is expected to exert its pharmacological effects through two primary mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.

Phosphodiesterase Inhibition

Methylxanthines are non-selective inhibitors of PDE enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, this compound would increase intracellular levels of cAMP, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, resulting in smooth muscle relaxation, particularly in the bronchial airways.

Caption: this compound's phosphodiesterase inhibition pathway.

Adenosine Receptor Antagonism

Adenosine is a nucleoside that can cause bronchoconstriction by acting on its receptors in the airways. Methylxanthines, including this compound, act as non-selective antagonists at adenosine receptors (A₁, A₂A, A₂B, and A₃). By blocking these receptors, this compound prevents adenosine-mediated bronchoconstriction, contributing to its bronchodilatory effects.

Caption: this compound's adenosine receptor antagonism pathway.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The proposed synthetic route, based on well-established N-alkylation chemistry, offers a practical approach for its preparation. The predicted characterization data and the outlined HPLC method provide a solid foundation for analytical development and quality control. Furthermore, the visualization of the established signaling pathways for methylxanthines clarifies the expected pharmacological mechanisms of this compound. This guide is intended to be a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation into the therapeutic potential of this compound.

References

- 1. This compound, a methylxanthine bronchodilator, in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1-Allyl-3,7-dimethylxanthine | Benchchem [benchchem.com]

- 5. mnh20.wordpress.com [mnh20.wordpress.com]

In Silico Modeling of Verofylline Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verofylline, a methylxanthine derivative, holds therapeutic potential primarily through its action as a bronchodilator. Its mechanism of action is believed to involve the dual inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. A comprehensive understanding of these interactions at a molecular level is crucial for optimizing its therapeutic efficacy and guiding the development of novel derivatives with improved pharmacological profiles. This technical guide provides an in-depth overview of the in silico modeling of this compound's interactions with its primary molecular targets. It details the methodologies for key computational experiments, presents available quantitative data for related compounds to establish a comparative framework, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the study of xanthine derivatives and their therapeutic applications.

Introduction

This compound is a synthetic xanthine derivative, structurally related to well-known compounds such as theophylline and caffeine. The pharmacological effects of xanthines are primarily attributed to their ability to modulate two key signaling pathways: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[1][2] PDE inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and anti-inflammatory effects.[3][4] Adenosine receptor antagonism, on the other hand, can counteract the bronchoconstrictor and pro-inflammatory effects of endogenous adenosine.[1]

In silico modeling, encompassing techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) analysis, offers a powerful approach to investigate these interactions at an atomic level. These computational methods can predict the binding affinity and mode of interaction of ligands with their target proteins, providing valuable insights for rational drug design and lead optimization. This guide outlines the application of these in silico techniques to elucidate the molecular interactions of this compound.

Molecular Targets of this compound

Phosphodiesterases (PDEs)

PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP). By inhibiting these enzymes, this compound can increase the intracellular concentrations of these second messengers, leading to a cascade of downstream effects. The PDE superfamily is divided into 11 families (PDE1-PDE11), and the inhibitory profile of a xanthine derivative across these families determines its specific therapeutic and side-effect profile. For instance, PDE4 inhibitors are known for their anti-inflammatory properties, while PDE5 inhibitors are used in the treatment of erectile dysfunction.

Adenosine Receptors

Adenosine receptors are G protein-coupled receptors (GPCRs) that are activated by the endogenous ligand adenosine. There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3. Xanthines like this compound act as antagonists at these receptors. A1 and A3 receptors are typically coupled to Gi proteins, and their activation inhibits adenylyl cyclase, decreasing cAMP levels. A2A and A2B receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, increasing cAMP levels. The antagonism of these receptors by this compound can have complex physiological effects depending on the tissue and the predominant receptor subtype.

In Silico Modeling Methodologies

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. It is a valuable tool for understanding the binding mode and estimating the binding affinity of a ligand-receptor complex.

Experimental Protocol: Molecular Docking of this compound

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein (e.g., a specific PDE isoform or adenosine receptor subtype) from the Protein Data Bank (PDB).

-

Prepare the protein using software such as Schrödinger's Protein Preparation Wizard or AutoDockTools. This involves adding hydrogen atoms, assigning bond orders, removing water molecules and co-factors not relevant to the binding site, and optimizing the hydrogen bond network.

-

Define the binding site or "grid box" around the active site of the protein. This is typically centered on the location of a co-crystallized ligand or identified through binding site prediction algorithms.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular builder like Maestro or Avogadro.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., OPLS, MMFF94).

-

Generate different possible conformations and tautomers of the ligand at a physiological pH (e.g., using LigPrep in the Schrödinger suite).

-

-

Docking Simulation:

-

Use a docking program such as AutoDock Vina, Glide (Schrödinger), or GOLD.

-

Configure the docking parameters, including the grid box dimensions and the search algorithm's exhaustiveness.

-

Run the docking simulation to generate a series of possible binding poses for this compound within the receptor's active site.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding docking scores (e.g., GlideScore, AutoDock Vina binding affinity in kcal/mol). The docking score provides an estimation of the binding affinity.

-

Visualize the ligand-receptor interactions, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

-

Compare the binding mode of this compound with that of known inhibitors or the native ligand to gain insights into its mechanism of action.

-

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and the calculation of binding free energies.

Experimental Protocol: MD Simulation of this compound-Target Complex

-

System Preparation:

-

Use the best-ranked docked pose of the this compound-receptor complex from the molecular docking study as the starting structure.

-

Embed the complex in a simulated biological membrane (for GPCRs like adenosine receptors) or solvate it in a water box with appropriate ions to neutralize the system and mimic physiological salt concentrations.

-

Select a suitable force field for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).

-

-

Simulation Protocol:

-

Perform energy minimization of the entire system to remove any steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 310 K) under constant volume (NVT ensemble).

-

Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).

-

Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to ensure the system reaches a stable state.

-

-

Analysis of Trajectories:

-

Analyze the MD trajectory to assess the stability of the complex, typically by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand.

-

Examine the fluctuations of individual residues by calculating the root-mean-square fluctuation (RMSF).

-

Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) over the simulation time.

-

Calculate the binding free energy using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) to obtain a more accurate estimation of binding affinity.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of new, unsynthesized compounds.

Experimental Protocol: QSAR Analysis of this compound Analogs

-

Data Set Preparation:

-

Collect a dataset of structurally related xanthine derivatives with experimentally determined biological activity data (e.g., IC50 or Ki values) for a specific target.

-

Divide the dataset into a training set for model development and a test set for model validation.

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a set of molecular descriptors that quantify its physicochemical properties (e.g., logP, molecular weight, polar surface area) and structural features (e.g., topological indices, 2D fingerprints).

-

-

Model Building:

-

Use statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests) to build a mathematical model that correlates the calculated descriptors with the biological activity.

-

-

Model Validation:

-

Validate the predictive power of the QSAR model using the test set. Key validation metrics include the squared correlation coefficient (R²) and the root mean square error (RMSE).

-

Perform internal and external validation to ensure the robustness and generalizability of the model.

-

Quantitative Data

While specific quantitative data for this compound is scarce in the public domain, the following tables summarize representative data for other xanthine derivatives against phosphodiesterases and adenosine receptors. This information provides a valuable context for interpreting the potential interactions of this compound.

Table 1: Docking Scores and Binding Energies of Xanthine Derivatives against Phosphodiesterases

| Compound | PDE Isoform | Docking Score (kcal/mol) | Predicted Binding Free Energy (MM/PBSA) (kcal/mol) | Reference |

| Istradefylline | PDE5 | - | - | |

| Linagliptin | PDE5 | -10.0 | -45.6 ± 4.3 | |

| Theobromine | PDE5 | -6.3 | - | |

| ZINC62579975 | PDE9A | -12.59 | - |

Table 2: IC50 and Ki Values of Xanthine Derivatives for Phosphodiesterase Isoforms

| Compound | PDE Isoform | IC50 (µM) | Ki (nM) | Reference |

| Theophylline | - | 665 | - | |

| ZINC62579975 | PDE9A | 46.96 ± 1.78 | - | |

| ZINC62579975 | PDE5A | 61.023 ± 1.71 | - | |

| ZINC62579975 | PDE4D | 70.04 ± 1.98 | - | |

| Apremilast | PDE4 | 0.074 | - | |

| Roflumilast | PDE4 | - | - | |

| Cilomilast | PDE4 | - | - |

Table 3: Binding Affinities (Ki) of Xanthine Derivatives for Adenosine Receptor Subtypes

| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor Ki (nM) | A3 Receptor Ki (nM) | Reference |

| Istradefylline | - | - | - | - | |

| Caffeine | - | - | - | - | |

| Theophylline | - | - | - | - | |

| DPCPX | - | - | - | - | |

| CGS 21680 | - | 19 | - | - |

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and the general workflows for the in silico modeling techniques described.

Signaling Pathways

Caption: Signaling pathways modulated by this compound.

In Silico Modeling Workflow

Caption: A typical workflow for in silico drug design.

Conclusion

In silico modeling provides a powerful and cost-effective approach to understanding the molecular interactions of this compound with its primary targets, the phosphodiesterases and adenosine receptors. While experimental data specific to this compound remains limited, the methodologies outlined in this guide, in conjunction with the available data for structurally related xanthine derivatives, offer a robust framework for computational investigation. By leveraging molecular docking, molecular dynamics simulations, and QSAR analysis, researchers can gain valuable insights into the binding mechanisms, predict binding affinities, and guide the rational design of novel this compound analogs with enhanced therapeutic properties. The continued integration of these in silico techniques into the drug discovery and development pipeline will undoubtedly accelerate the optimization of xanthine-based therapeutics for a variety of diseases.

References

- 1. Frontiers | Editorial: Verification and Validation of in silico Models for Biomedical Implantable Devices [frontiersin.org]

- 2. Structures of Human A1 and A2A Adenosine Receptors with Xanthines Reveal Determinants of Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development, validation and integration of in silico models to identify androgen active chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Verofylline Target Identification and Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verofylline, a methylxanthine derivative, is recognized for its potential as a bronchodilator in the research of respiratory conditions such as asthma. Its mechanism of action is believed to be similar to other methylxanthines like theophylline, primarily involving the inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors. This technical guide provides a comprehensive overview of the methodologies and strategies for the precise identification and validation of this compound's molecular targets. Given the limited publicly available data specific to this compound, this document outlines a robust framework using its presumed target classes—PDEs and adenosine receptors—as illustrative examples. The protocols and data presented are representative of the state-of-the-art approaches in drug discovery and target validation.

Presumed Primary Targets of this compound

This compound's therapeutic effects are likely mediated through two primary mechanisms of action:

-

Phosphodiesterase (PDE) Inhibition: Specifically, this compound is thought to be an inhibitor of PDE4. This enzyme is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger in inflammatory and airway smooth muscle cells. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, resulting in bronchodilation and anti-inflammatory effects.

-

Adenosine Receptor Antagonism: Methylxanthines are known to be non-selective antagonists of A1 and A2 adenosine receptors. By blocking these receptors, this compound can counteract adenosine-induced bronchoconstriction.

Quantitative Data on Representative Target Interactions

While specific binding affinities and inhibitory concentrations for this compound are not widely published, the following tables provide representative quantitative data for well-characterized inhibitors of its presumed target classes. This data serves as a benchmark for the types of quantitative assessments required in a comprehensive target validation study for this compound.

Table 1: Inhibitory Potency (IC50) of Selective PDE4 Inhibitors

| Compound | PDE4B (IC50, nM) | PDE4D (IC50, nM) | Reference |

| Roflumilast | 8.4 | 6.8 | [1] |

| Rolipram | - | - | [2] |

| Cilomilast | 25 | 11 | [1] |

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Lower values indicate greater potency.

Table 2: Binding Affinity (Ki) of Adenosine Receptor Antagonists

| Compound | Adenosine A1 Receptor (Ki, µM) | Adenosine A2A Receptor (Ki, µM) | Reference |

| Caffeine | 23 | 45 | [3] |

| Theophylline | 12 | 25 | [3] |

Ki values represent the inhibition constant, indicating the binding affinity of the antagonist to the receptor. Lower values indicate a higher affinity.

Experimental Protocols for Target Identification and Validation

A multi-pronged approach is essential for the definitive identification and validation of a small molecule's targets. The following are detailed methodologies for key experiments applicable to a compound like this compound.

Affinity Chromatography-Mass Spectrometry

This technique is a cornerstone for identifying the direct binding partners of a small molecule from a complex biological sample.

Methodology:

-

Probe Synthesis: Synthesize a this compound analog ("bait") that incorporates a linker arm and a reactive group for immobilization (e.g., biotin or a group for click chemistry). It is crucial that the modification does not significantly alter the pharmacological activity of this compound.

-

Immobilization: Covalently attach the this compound probe to a solid support matrix (e.g., agarose or magnetic beads).

-

Protein Extraction: Prepare a protein lysate from a relevant cell line or tissue that expresses the putative targets.

-

Affinity Purification: Incubate the protein lysate with the this compound-immobilized beads. The target proteins will bind to the immobilized this compound.

-

Washing: Thoroughly wash the beads with appropriate buffers to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads. This can be achieved by using a high concentration of free this compound, changing the pH, or using a denaturing agent.

-

Protein Identification: The eluted proteins are then separated by SDS-PAGE, and the protein bands of interest are excised and identified using mass spectrometry (e.g., LC-MS/MS).

Chemical Proteomics

Chemical proteomics offers a powerful suite of tools for target deconvolution in a more native cellular context.

Methodology:

-

Probe Design: Similar to affinity chromatography, a chemical probe of this compound is synthesized. This probe often includes a photo-activatable crosslinker and a reporter tag (e.g., biotin).

-

Cellular Treatment: Treat living cells with the this compound probe.

-

Photo-crosslinking: Irradiate the cells with UV light to induce covalent crosslinking between the probe and its interacting proteins.

-

Cell Lysis and Enrichment: Lyse the cells and enrich the biotin-tagged protein complexes using streptavidin-coated beads.

-

Proteomic Analysis: The enriched proteins are digested, and the resulting peptides are analyzed by mass spectrometry to identify the this compound-binding proteins.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to confirm direct target engagement in intact cells or cell lysates by measuring changes in the thermal stability of a protein upon ligand binding.

Methodology:

-

Cell Treatment: Incubate intact cells or cell lysates with either this compound or a vehicle control.

-

Heat Challenge: Aliquot the treated samples and heat them to a range of different temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.

-

Separation of Soluble and Aggregated Proteins: After heating, lyse the cells (if not already lysed) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

-

Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using techniques like Western blotting or mass spectrometry.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of this compound indicates direct binding and stabilization of the target protein.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound and the general workflows for the experimental protocols described above.

Caption: PDE4 Signaling Pathway Inhibition by this compound.

Caption: Adenosine Receptor Antagonism by this compound.

Caption: Integrated Workflow for Target Identification and Validation.

Conclusion

The identification and validation of a drug's molecular targets are paramount for understanding its mechanism of action, predicting its therapeutic efficacy, and ensuring its safety. For a compound like this compound, which belongs to the well-established class of methylxanthines, a systematic investigation leveraging modern chemical biology and proteomic techniques is essential to confirm its presumed targets—PDE4 and adenosine receptors—and to uncover any potential off-target interactions. The experimental framework and methodologies detailed in this guide provide a robust pathway for the comprehensive characterization of this compound's target profile, which is a critical step in its journey through the drug development pipeline. The application of these techniques will not only solidify our understanding of this compound's pharmacology but also pave the way for the development of more selective and efficacious therapeutics for respiratory and inflammatory diseases.

References

Verofylline Structure-Activity Relationship (SAR) Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verofylline, a polysubstituted methylxanthine derivative, has been investigated for its potential as a bronchodilator.[1] As a member of the xanthine family, its pharmacological effects are primarily attributed to the modulation of two key biological targets: phosphodiesterases (PDEs) and adenosine receptors. The structure-activity relationship (SAR) of xanthines has been a subject of extensive research to optimize their potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the SAR studies relevant to this compound, focusing on the impact of structural modifications on its biological activities. While direct and comprehensive SAR studies on this compound are limited in publicly available literature, this guide synthesizes findings from studies on closely related 1,3,8-trisubstituted xanthine analogs to infer the SAR of this compound.

This compound is chemically designated as 1,8-dimethyl-3-(2-methylbutyl)-7H-purine-2,6-dione.[2] Its structure features a xanthine core with methyl groups at the N1 and C8 positions and a 2-methylbutyl group at the N3 position. Understanding how modifications at these positions influence its interaction with biological targets is crucial for the design of novel and improved bronchodilator agents.

Core Structure and Key Positions for Modification

The xanthine scaffold presents several key positions where chemical modifications can significantly alter the pharmacological profile of the molecule. For this compound and its analogs, the most critical positions for SAR studies are:

-

N1-position: Substitution at this position influences potency and selectivity for both adenosine receptors and phosphodiesterases.

-

N3-position: The nature of the alkyl group at this position is a key determinant of bronchodilator and PDE inhibitory activity.

-

N7-position: Substitution at this position generally reduces activity.

-

C8-position: Modifications at this position are crucial for adenosine receptor affinity and selectivity.

Structure-Activity Relationship of this compound and Analogs

The following sections detail the impact of substitutions at various positions on the xanthine core, drawing parallels to the potential SAR of this compound.

N1-Position Substitution

Studies on various 1,3-dialkylxanthines have shown that the substituent at the N1 position plays a significant role in determining the potency and selectivity of the compound. For adenosine A1 receptor antagonism, the presence of a methyl group, as seen in this compound, is common. However, increasing the alkyl chain length at the N1 position can sometimes lead to enhanced activity, depending on the nature of the substituent at the C8 position.[3] In the context of PDE inhibition, the 1-methyl group in conjunction with a 3-alkyl substituent, as in this compound, contributes to the overall inhibitory potency.[4]

N3-Position Substitution: The 2-Methylbutyl Group

The 2-methylbutyl group at the N3 position of this compound is a key feature that distinguishes it from more common xanthines like theophylline (1,3-dimethylxanthine). Research on a series of N3-alkyl-xanthine derivatives has demonstrated a clear correlation between the nature of the N3-substituent and bronchodilator activity.

Increasing the alkyl chain length at the N3 position generally enhances the relaxant effect on tracheal smooth muscle and the inhibitory activity against cAMP phosphodiesterase (PDE).[5] Specifically, studies have shown that butylxanthine is a potent PDE inhibitor, and there is a good correlation between the alkyl chain length and the inhibitory constant (Ki) for PDE. The branched 2-methylbutyl group in this compound likely contributes to its specific interaction with the active site of PDEs, influencing both its potency and pharmacokinetic profile.

Table 1: Effect of N3-Alkyl Substitution on Tracheal Relaxation and PDE Inhibition in Guinea Pig Tracheal Smooth Muscle

| N3-Substituent | Tracheal Relaxation (-log EC50) | PDE Inhibition (Ki, µM) |

| Methyl | 3.85 ± 0.08 | 120 ± 15 |

| Ethyl | 4.21 ± 0.09 | 85 ± 11 |

| n-Propyl | 4.55 ± 0.11 | 42 ± 6 |

| n-Butyl | 4.82 ± 0.13 | 18 ± 3 |

| iso-Butyl | 4.78 ± 0.12 | 25 ± 4 |

Data extrapolated from studies on N3-alkylxanthines to infer the role of the N3-substituent in this compound.

C8-Position Substitution

The C8 position of the xanthine ring is a critical determinant of affinity and selectivity for adenosine receptors. In this compound, this position is substituted with a methyl group. While this contributes to its overall pharmacological profile, more significant enhancements in adenosine receptor antagonism are often observed with larger, more complex substituents at the C8 position. For instance, the introduction of aryl or cycloalkyl groups at C8 can dramatically increase affinity for A1 and A2A adenosine receptors. Therefore, while the 8-methyl group of this compound contributes to its activity, it is likely that modifications at this position could lead to analogs with significantly altered adenosine receptor interaction profiles.

Signaling Pathways

The pharmacological effects of this compound and its analogs are primarily mediated through two main signaling pathways:

-

Inhibition of Phosphodiesterases (PDEs): PDEs are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers that play a crucial role in smooth muscle relaxation. By inhibiting PDEs, particularly PDE3 and PDE4 in airway smooth muscle, xanthines like this compound increase intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in the relaxation of bronchial smooth muscle and bronchodilation.

Caption: this compound-mediated PDE inhibition pathway.

-

Antagonism of Adenosine Receptors: Adenosine, a naturally occurring nucleoside, can induce bronchoconstriction in asthmatic individuals by acting on A1 and A2B adenosine receptors on mast cells and bronchial smooth muscle. Xanthines are competitive antagonists of these receptors. By blocking the action of adenosine, this compound can prevent bronchoconstriction and reduce the release of inflammatory mediators from mast cells.

Caption: this compound's antagonism of adenosine receptors.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the structure-activity relationships of this compound and its analogs. The following are representative protocols for key in vitro assays.

Bronchodilator Activity in Isolated Guinea Pig Trachea

This ex vivo model is widely used to assess the relaxant effect of compounds on airway smooth muscle.

Experimental Workflow:

Caption: Workflow for bronchodilator activity assay.

Detailed Protocol:

-

Tissue Preparation: Male Hartley guinea pigs (300-500 g) are euthanized by cervical dislocation. The trachea is excised and placed in Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1). The trachea is cleaned of adhering connective tissue and cut into rings, 3-4 mm in width.

-

Organ Bath Setup: Each tracheal ring is suspended between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. The lower hook is fixed, and the upper hook is connected to an isometric force transducer. An optimal resting tension of 1 g is applied, and the tissues are allowed to equilibrate for at least 60 minutes, with the buffer being changed every 15 minutes.

-

Experimental Procedure: After equilibration, the tracheal rings are contracted with a submaximal concentration of a contractile agent such as histamine (1 µM) or acetylcholine (1 µM). Once a stable contractile plateau is reached, the this compound analog is added to the organ bath in a cumulative manner, with increasing concentrations. The relaxant response is recorded until the maximal effect is achieved.

-

Data Analysis: The relaxation induced by the test compound is expressed as a percentage of the pre-contraction induced by the contractile agent. Concentration-response curves are plotted, and the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated using non-linear regression analysis.

Phosphodiesterase (PDE) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of different PDE isozymes.

Experimental Workflow:

Caption: Workflow for PDE inhibition assay.

Detailed Protocol (Two-Step Radioenzymatic Assay):

-

Enzyme Source: Recombinant human PDE isozymes (e.g., PDE3A, PDE4B) are used.

-

Reaction Mixture: The assay is typically performed in a final volume of 200 µL containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA), the PDE enzyme, the test compound (this compound analog) at various concentrations, and the substrate ([3H]-cAMP or [3H]-cGMP).

-

Incubation: The reaction is initiated by the addition of the radiolabeled substrate and incubated at 30°C for a specific period (e.g., 15-30 minutes) during which the reaction is linear. The reaction is then terminated, often by boiling for 1 minute.

-

Hydrolysis of 5'-AMP/GMP: The product of the PDE reaction, [3H]-5'-AMP or [3H]-5'-GMP, is then hydrolyzed to the corresponding nucleoside ([3H]-adenosine or [3H]-guanosine) by the addition of a 5'-nucleotidase (e.g., from Crotalus atrox snake venom) and further incubation.

-

Separation and Quantification: The radiolabeled nucleoside product is separated from the unreacted radiolabeled substrate using anion-exchange resin (e.g., Dowex AG1-X8). The radioactivity of the eluate containing the nucleoside is then quantified by liquid scintillation counting.

-

Data Analysis: The percentage of PDE inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by non-linear regression analysis of the concentration-inhibition curve. A spectrophotometric malachite green inhibition assay can also be used as an alternative method.

Conclusion

The structure-activity relationship of this compound, as inferred from studies on related xanthine derivatives, highlights the critical role of substitutions at the N1, N3, and C8 positions in modulating its pharmacological profile. The 2-methylbutyl group at the N3 position is a key determinant of its bronchodilator and PDE inhibitory activity, with the chain length and branching influencing potency. The 1-methyl and 8-methyl groups also contribute to its activity, although modifications at the C8 position, in particular, offer a promising avenue for developing analogs with enhanced adenosine receptor selectivity. The dual mechanism of action, involving both PDE inhibition and adenosine receptor antagonism, provides a solid foundation for the therapeutic potential of this compound and its derivatives in respiratory diseases. Further synthesis and biological evaluation of novel this compound analogs, guided by the SAR principles outlined in this guide, will be instrumental in the development of next-generation bronchodilators with improved efficacy and safety profiles.

References

- 1. This compound, a methylxanthine bronchodilator, in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C12H18N4O2 | CID 47845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships in a series of 8-substituted xanthines as bronchodilator and A1-adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of cyclic GMP phosphodiesterase by xanthine derivatives relaxes guinea-pig trachealis smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship in N3-alkyl-xanthine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Verofylline: A Technical Whitepaper on a Potential Xanthine Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verofylline (1,8-dimethyl-3-(2-methylbutyl)-7H-purine-2,6-dione) is a synthetic xanthine derivative with potential applications as a bronchodilator. As a member of the methylxanthine class of compounds, its mechanism of action is presumed to involve the inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors, leading to smooth muscle relaxation in the airways. This technical guide provides a comprehensive overview of this compound, including its chemical properties and available clinical data. Due to the limited availability of specific preclinical data for this compound, this document incorporates representative data from the well-characterized xanthine derivative, Theophylline, to provide a thorough understanding of the pharmacological profile and experimental evaluation typical for this class of compounds.

Introduction

Xanthine derivatives, such as caffeine and theophylline, are a well-established class of pharmacologically active compounds with a long history of use in medicine, particularly for the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). Their primary mechanisms of action include the non-selective inhibition of phosphodiesterase enzymes and the blockade of adenosine receptors.[1][2] this compound, a polysubstituted methylxanthine, has been investigated for its potential as a long-acting bronchodilator.[3] This document aims to consolidate the available technical information on this compound and to provide a framework for its further investigation by presenting relevant data and experimental protocols from the closely related compound, Theophylline.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 1,8-dimethyl-3-(2-methylbutyl)-7H-purine-2,6-dione |

| Molecular Formula | C₁₂H₁₈N₄O₂ |

| Molecular Weight | 250.30 g/mol |

| CAS Number | 66172-75-6 |

| Synonyms | CK-0383, Verofilina, Verofyllinum |

Pharmacological Profile

The pharmacological effects of xanthine derivatives are primarily mediated through two key mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.

Mechanism of Action: Signaling Pathways

The bronchodilatory and anti-inflammatory effects of xanthine derivatives are believed to be mediated through the signaling pathways depicted below.

References

- 1. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a methylxanthine bronchodilator, in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Preliminary Toxicity Screening of Verofylline

Disclaimer: Publicly available, detailed preclinical toxicity data for Verofylline is limited. Therefore, this technical guide outlines a standard and comprehensive preliminary toxicity screening program that would be applicable to a methylxanthine derivative such as this compound. The experimental protocols and data presented are based on established regulatory guidelines (e.g., OECD, ICH) and serve as an illustrative framework for researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the essential studies required to assess the initial safety profile of a new chemical entity like this compound. The methodologies for key in vitro and in vivo assays are detailed, along with representative data in structured tables and visualizations of experimental workflows and relevant signaling pathways.

In Vitro Toxicity Assessment

The initial phase of toxicity screening typically involves in vitro assays to evaluate the cytotoxic potential of the test compound on various cell lines. These assays are crucial for determining concentration ranges for further testing and for identifying potential target organs for toxicity.

A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells. A reduction in metabolic activity is indicative of cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Human hepatoma cells (HepG2) and a normal monkey kidney cell line (Vero) are cultured in appropriate media and conditions.

-

Plating: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are treated with these concentrations for 24 or 48 hours. A vehicle control (medium with solvent) and a positive control (e.g., doxorubicin) are included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[1][2][3][4][5]

Table 1: Hypothetical In Vitro Cytotoxicity of this compound

| Cell Line | Exposure Time (hours) | IC50 (µM) |

| HepG2 (Human Liver Carcinoma) | 24 | > 1000 |

| 48 | 850 | |

| Vero (Normal Monkey Kidney) | 24 | > 1000 |

| 48 | > 1000 |

Genotoxicity Assessment

Genotoxicity assays are designed to detect direct or indirect damage to DNA and chromosomes, which can indicate mutagenic or carcinogenic potential. A standard battery of tests is recommended by regulatory agencies.

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and Escherichia coli.

Experimental Protocol: Ames Test (OECD 471)

-

Bacterial Strains: A set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) are used to detect different types of mutations.

-

Metabolic Activation: The assay is performed both with and without a metabolic activation system (S9 mix), which is a liver homogenate that mimics mammalian metabolism.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence of a small amount of histidine.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

-

Incubation: The plates are incubated for 48-72 hours.

-

Colony Counting: Only bacteria that have undergone a reverse mutation can synthesize their own histidine and form colonies. The number of revertant colonies is counted.

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the background (negative control) count.

Table 2: Hypothetical Results of the Ames Test for this compound

| Tester Strain | Metabolic Activation (S9) | Highest Non-Toxic Dose (µ g/plate ) | Mutagenicity Ratio (at highest dose) | Result |

| TA98 | - | 5000 | 1.2 | Negative |

| + | 5000 | 1.5 | Negative | |

| TA100 | - | 5000 | 1.1 | Negative |

| + | 5000 | 1.3 | Negative | |

| TA1535 | - | 5000 | 0.9 | Negative |

| + | 5000 | 1.0 | Negative | |

| TA1537 | - | 5000 | 1.3 | Negative |

| + | 5000 | 1.4 | Negative | |

| WP2 uvrA | - | 5000 | 1.0 | Negative |

| + | 5000 | 1.2 | Negative |

The in vitro micronucleus test detects chromosomal damage by identifying micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Experimental Protocol: In Vitro Micronucleus Test (OECD 487)

-

Cell Culture: A suitable mammalian cell line (e.g., human lymphocytes or TK6 cells) is used.

-

Compound Treatment: Cells are exposed to at least three concentrations of this compound, with and without S9 metabolic activation, for a short (3-6 hours) or long (24 hours) duration.

-

Recovery Period: After treatment, the cells are allowed to grow for a period that allows for one and a half to two normal cell cycle lengths to allow for the expression of micronuclei.

-

Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Microscopic Analysis: The frequency of micronucleated cells is determined by scoring at least 2000 cells per concentration.

-

Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Table 3: Hypothetical Results of the In Vitro Micronucleus Test for this compound

| Treatment Condition | Concentration (µM) | % Micronucleated Cells (Mean ± SD) | Result |

| Without S9 Activation (24h) | |||

| Vehicle Control | 0 | 1.2 ± 0.3 | |

| This compound | 100 | 1.3 ± 0.4 | Negative |

| 300 | 1.5 ± 0.5 | ||

| 1000 | 1.6 ± 0.4 | ||

| Positive Control | 15.7 ± 2.1 | Positive | |

| With S9 Activation (4h) | |||

| Vehicle Control | 0 | 1.1 ± 0.2 | |

| This compound | 100 | 1.2 ± 0.3 | Negative |

| 300 | 1.4 ± 0.4 | ||

| 1000 | 1.5 ± 0.5 | ||

| Positive Control | 18.2 ± 2.5 | Positive |

In Vivo Acute Systemic Toxicity

In vivo studies in animal models are essential to understand the systemic effects of a compound. Acute toxicity studies provide information on the potential hazards of a substance after a single dose.

This method is used to determine the acute oral toxicity of a substance and allows for its classification according to the Globally Harmonised System (GHS). It uses a stepwise procedure with a small number of animals.

Experimental Protocol: Acute Oral Toxicity (OECD 420)

-

Animal Model: Typically, female rats are used. The animals are fasted prior to dosing.

-

Dosing: A stepwise procedure is used with fixed dose levels of 5, 50, 300, and 2000 mg/kg. The initial dose is selected based on a sighting study.

-

Procedure: A group of animals is dosed at a specific level. The outcome (mortality or signs of toxicity) determines the dose for the next group. If mortality is observed, the dose is lowered for the next group; if no severe toxicity is seen, the dose is increased.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

-

Data Analysis: The results are used to classify the substance into a GHS toxicity category. An approximate LD50 (lethal dose for 50% of the animals) can be estimated.

Table 4: Hypothetical Acute Oral Toxicity of this compound in Rats

| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs | GHS Category | Estimated LD50 (mg/kg) |

| 300 | 5 | 0/5 | No significant signs | 5 or Unclassified | > 2000 |

| 2000 | 5 | 1/5 | Lethargy in 2 animals, resolved by 48h |

Safety Pharmacology

Safety pharmacology studies are conducted to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

Core Battery Studies (ICH S7A)

-

Central Nervous System (CNS): A functional observational battery (e.g., Irwin test) in rodents is used to assess effects on behavior, coordination, sensory and motor reflexes.

-

Cardiovascular System: In vivo studies, often in conscious telemetered animals (e.g., dogs or non-human primates), are performed to evaluate effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters.

-

Respiratory System: Studies in conscious animals (e.g., using whole-body plethysmography) are conducted to assess effects on respiratory rate, tidal volume, and minute volume.

Visualizations

Caption: Workflow for preliminary toxicity screening.

Caption: Potential toxicological pathways of this compound.

References

A Comprehensive Technical Guide to Verofylline Solubility and Stability Testing

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the essential methodologies for determining the solubility and stability of Verofylline, a methylxanthine derivative. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols and regulatory expectations for such studies, drawing parallels with related xanthine compounds like theophylline and doxofylline. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary framework to design and execute robust solubility and stability testing programs for this compound and similar molecules. The content covers solubility profiling in various solvents, forced degradation studies under diverse stress conditions, and the development of stability-indicating analytical methods.

Introduction to this compound

This compound is a polysubstituted methylxanthine derivative that has been investigated for its bronchodilator properties in the treatment of asthma.[1] As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for the development of safe, effective, and stable pharmaceutical dosage forms. This guide details the necessary experimental procedures to establish a comprehensive solubility and stability profile for this compound.

This compound Solubility Testing

The solubility of an API is a critical determinant of its dissolution rate and subsequent bioavailability. Establishing the solubility profile of this compound in a range of solvents is a fundamental step in pre-formulation studies.

Experimental Protocol for Equilibrium Solubility Determination

The equilibrium solubility of this compound should be determined in a variety of solvents, including water, buffers at different pH values, and common organic solvents used in pharmaceutical manufacturing. The shake-flask method is a widely accepted technique for this purpose.

Methodology:

-

Preparation: An excess amount of this compound powder is added to a known volume of the selected solvent in a sealed container (e.g., a glass vial).

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Solubility is typically expressed in mg/mL or as a molar concentration.

Recommended Solvents for this compound Solubility Profiling

The selection of solvents should cover a range of polarities and pH values to provide a comprehensive understanding of this compound's solubility characteristics.

| Solvent Class | Specific Solvents | Rationale |

| Aqueous | Purified Water | Baseline aqueous solubility. |

| pH 1.2 (Simulated Gastric Fluid) | Solubility in acidic conditions. | |

| pH 4.5 Acetate Buffer | Represents the upper small intestine. | |